molecular formula C19H18N2O2 B2753418 4-(3,5-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 1021026-94-7

4-(3,5-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B2753418
CAS No.: 1021026-94-7
M. Wt: 306.365
InChI Key: RHXHSCUGGVRTNN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-(3,5-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one” is characterized by a linear formula of C13H17NO2 . The molecular weight of the compound is 219.29 .

Scientific Research Applications

Molecular Structure and Tautomerism Studies

Research into NH-pyrazoles, which share structural similarities with the query compound, has focused on their unique tautomerism and molecular structure. For instance, studies have employed X-ray crystallography and NMR spectroscopy to elucidate the structural properties and tautomerism of NH-pyrazoles in both solution and solid states. These compounds exhibit complex patterns of hydrogen bonds, contributing to their stability and tautomerism, which is critical for understanding their reactivity and potential applications in material science and catalysis (Cornago et al., 2009).

Synthesis and Reactivity

Several studies have been conducted on the synthesis of pyrazole derivatives, showcasing their reactivity and potential in synthesizing novel compounds. For example, microwave-assisted synthesis techniques have been utilized to create new pyrazolopyridines demonstrating significant antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013). These findings indicate the utility of pyrazole derivatives in developing new pharmaceuticals and agrochemicals.

Material Science and Corrosion Inhibition

Research into Schiff base compounds derived from pyrazole derivatives has shown promising results in material science, particularly in corrosion inhibition. Studies have shown that these compounds can significantly retard the corrosion rate of steel in acidic solutions, demonstrating their potential as corrosion inhibitors for industrial applications (Emregül & Hayvalı, 2006).

Ligand Chemistry and Metal Complexation

Pyrazole derivatives have also found applications in ligand chemistry, where they are used to synthesize metal complexes with potential catalytic, magnetic, and luminescent properties. For instance, pyrazole-based ligands have been utilized to form Cu(I) complexes, demonstrating interesting dimer-monomer equilibria and potential applications in catalysis and material science (Gennari et al., 2008).

Theoretical and Computational Chemistry

Moreover, computational studies on pyrazole derivatives, including density functional theory (DFT) analyses, have provided insights into their electronic structures, reactivity, and potential as corrosion inhibitors. These studies help predict the properties of new pyrazole derivatives and guide the synthesis of compounds with desired characteristics (Wang et al., 2006).

Properties

IUPAC Name

4-(3,5-dimethylbenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-9-13(2)11-15(10-12)18(22)17-14(3)20-21(19(17)23)16-7-5-4-6-8-16/h4-11,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXHSCUGGVRTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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